molecular formula C24H23N3O B15097193 Dibenzyl({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl})amine

Dibenzyl({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl})amine

Cat. No.: B15097193
M. Wt: 369.5 g/mol
InChI Key: ZGAGZAGLJYQFGG-UHFFFAOYSA-N
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Description

Dibenzyl({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl})amine is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl})amine typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the 4-methylphenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a 4-methylphenyl group, often using a Friedel-Crafts alkylation reaction.

    Attachment of the dibenzylamine moiety: The final step involves the reaction of the oxadiazole derivative with dibenzylamine under suitable conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts (e.g., Lewis acids) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Dibenzyl({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl})amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Dibenzyl({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dibenzylamine: A simpler compound with similar structural features but lacking the oxadiazole ring.

    4-Methylphenyl-1,3,4-oxadiazole: Contains the oxadiazole ring and 4-methylphenyl group but lacks the dibenzylamine moiety.

    Benzyl({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl})amine: Similar structure but with only one benzyl group.

Uniqueness

Dibenzyl({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl})amine is unique due to the combination of its structural features, including the dibenzylamine moiety, 4-methylphenyl group, and 1,3,4-oxadiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C24H23N3O

Molecular Weight

369.5 g/mol

IUPAC Name

N-benzyl-N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]-1-phenylmethanamine

InChI

InChI=1S/C24H23N3O/c1-19-12-14-22(15-13-19)24-26-25-23(28-24)18-27(16-20-8-4-2-5-9-20)17-21-10-6-3-7-11-21/h2-15H,16-18H2,1H3

InChI Key

ZGAGZAGLJYQFGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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